molecular formula C9H14N2O B7961130 (2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanol

(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanol

Cat. No.: B7961130
M. Wt: 166.22 g/mol
InChI Key: FPEPAUCKMHYOJE-UHFFFAOYSA-N
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Description

(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanol is a heterocyclic compound featuring a fused bicyclic structure with an imidazole ring condensed to a partially hydrogenated pyridine ring. Its molecular formula is C₉H₁₄N₂O, with a molecular weight of 166.22 g/mol . The compound is a white to off-white solid, stored at 2–8°C, and has a purity of ≥95% (HPLC) . The hydroxymethyl (-CH₂OH) group at position 3 and the methyl (-CH₃) group at position 2 contribute to its physicochemical and biological properties. This scaffold is of interest in medicinal chemistry due to the bioactivity of imidazo[1,2-a]pyridine derivatives, including antimicrobial, antiviral, and neuroprotective effects .

Properties

IUPAC Name

(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-7-8(6-12)11-5-3-2-4-9(11)10-7/h12H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPEPAUCKMHYOJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2CCCCC2=N1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methylimidazole with a suitable aldehyde or ketone, followed by reduction to yield the desired product . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: SOCl2, PBr3, and other halogenating agents.

Major Products

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanol are compared below with analogous imidazo[1,2-a]pyridine derivatives:

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Substituents Key Properties
This compound C₉H₁₄N₂O 166.22 -CH₃ (position 2), -CH₂OH (position 3) White solid; 2–8°C storage; ≥95% purity
2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanol C₉H₁₄N₂O 166.22 -CH₂CH₂OH (position 2) Similar molecular weight; ethanol substituent alters polarity
{6,8-Dichloroimidazo[1,2-a]pyridin-3-yl}methanol C₈H₆Cl₂N₂O 217.05 -Cl (positions 6,8), -CH₂OH (position 3) Electronegative Cl groups enhance reactivity; yellow solid
(3-Methylimidazo[1,2-a]pyridin-8-yl)methanol C₉H₁₀N₂O 162.19 -CH₃ (position 3), -CH₂OH (position 8) Non-hydrogenated pyridine ring reduces solubility
Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone C₁₃H₁₀N₂O 210.23 -C(O)Ph (position 3) Ketone group increases lipophilicity; similarity score 0.67

Key Differences and Implications

Substituent Position and Polarity: The hydroxymethyl group at position 3 in the target compound enhances aqueous solubility compared to analogs with hydrophobic substituents (e.g., phenylmethanone in ). Ethanol at position 2 () introduces an additional hydroxyl group, further increasing polarity.

Hydrogenation of the Pyridine Ring: The tetrahydro-pyridine ring in the target compound improves solubility and conformational flexibility compared to non-hydrogenated analogs (e.g., ). This feature is critical for blood-brain barrier penetration in neuroprotective applications .

Modifications like sulfonyl groups () or nitroaryl substituents () can shift activity toward specific pathogens.

Synthetic Accessibility :

  • The target compound’s synthesis involves straightforward condensation and reduction steps, similar to other tetrahydroimidazo derivatives . In contrast, dichloro or bromo-substituted analogs require halogenation under controlled conditions .

Biological Activity

(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanol is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, structure-activity relationships (SAR), and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₄N₂O
  • Molecular Weight : 166.22 g/mol
  • CAS Number : 1780935-73-0

Biological Activity Overview

Research indicates that compounds with a tetrahydroimidazo[1,2-a]pyridine core exhibit various biological activities. The methanol derivative specifically has been studied for its potential as an inhibitor in different biological pathways.

Inhibition Studies

  • Glutaminyl Cyclase Inhibition :
    • Tetrahydroimidazo derivatives have shown promise as inhibitors of glutaminyl cyclases in oral pathogens. A study indicated that modifications on the tetrahydroimidazo core could enhance inhibitory activity significantly. For example, the introduction of a benzyl residue improved activity by a factor of 60 compared to simpler structures .
  • Mechanism of Action :
    • The binding mode of these compounds within the active site of enzymes suggests that specific structural features facilitate interaction with key amino acids and metal ions (e.g., zinc) essential for enzymatic activity. This highlights the importance of conformational preorganization for potency .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that:

  • Substituents at the N5 position significantly affect biological activity.
  • The presence of lipophilic groups tends to enhance inhibitory effects.
  • Optimal distances between functional groups are crucial for maintaining effective interactions with target enzymes.
CompoundModificationActivity Change
7aN5-benzyl+60x
8aN5-benzoylIncreased
7bAdditional methyleneDecreased

Case Study 1: Oral Pathogens

Inhibitors derived from tetrahydroimidazo[1,2-a]pyridine have been tested against oral pathogens such as Porphyromonas gingivalis. These studies demonstrated significant inhibition rates and provided insights into the binding interactions within the enzyme active sites.

Case Study 2: Pharmacokinetics

A pharmacokinetic model was developed to predict the disposition of methanol and its metabolites in biological systems. This model can be adapted to understand the kinetics of this compound in vivo, which is crucial for assessing its therapeutic potential and safety profile .

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